9-(2-Bromoethyl)-9h-purin-6-amine
Overview
Description
9-(2-Bromoethyl)-9h-purin-6-amine is a chemical compound that belongs to the purine family It is characterized by the presence of a bromoethyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Bromoethyl)-9h-purin-6-amine typically involves the alkylation of 9h-purin-6-amine with 2-bromoethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated synthesis techniques and combinatorial methods can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-(2-Bromoethyl)-9h-purin-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azidoethyl purines, thiocyanatoethyl purines, and methoxyethyl purines.
Oxidation Reactions: Products include oxoethyl purines.
Reduction Reactions: Products include ethyl purines.
Scientific Research Applications
9-(2-Bromoethyl)-9h-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleotides.
Medicine: Research is ongoing to explore its potential as an antineoplastic agent, given its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(2-Bromoethyl)-9h-purin-6-amine involves its interaction with nucleic acids. The bromoethyl group can form covalent bonds with nucleophilic sites on DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This property makes it a potential candidate for use in chemotherapy, where it can inhibit the proliferation of cancer cells by interfering with their genetic material.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Chloroethyl)-9h-purin-6-amine
- 9-(2-Iodoethyl)-9h-purin-6-amine
- 9-(2-Fluoroethyl)-9h-purin-6-amine
Comparison
Compared to its analogs, 9-(2-Bromoethyl)-9h-purin-6-amine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity. The bromo group is more reactive than the chloro and fluoro groups, making it more suitable for certain types of chemical modifications. Additionally, the bromoethyl derivative has shown promising results in preliminary studies as an antineoplastic agent, highlighting its potential therapeutic applications.
Properties
IUPAC Name |
9-(2-bromoethyl)purin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMXSNGFXQZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCBr)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218391 | |
Record name | 9-(2-Bromoethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68217-74-3 | |
Record name | 9-(2-Bromoethyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068217743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Bromoethyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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